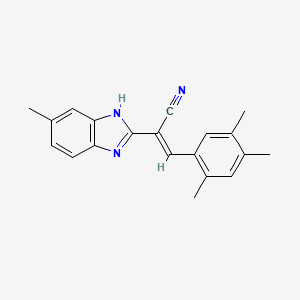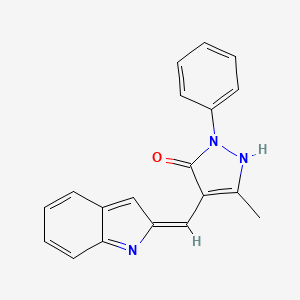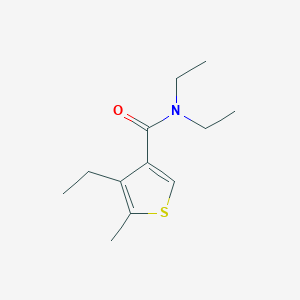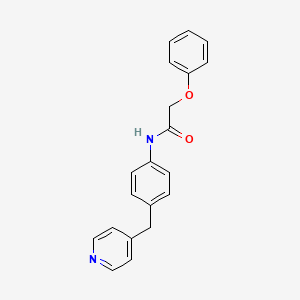![molecular formula C24H23N3O2 B3888699 2-benzyl-3-(2-methoxyphenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one](/img/structure/B3888699.png)
2-benzyl-3-(2-methoxyphenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one
Vue d'ensemble
Description
2-benzyl-3-(2-methoxyphenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one is a complex organic compound belonging to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-(2-methoxyphenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of anthranilic acid with benzylamine, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-benzyl-3-(2-methoxyphenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives with various functional groups, while reduction can produce dihydroquinazolinones .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-benzyl-3-(2-methoxyphenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects . The compound can also interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one: Known for its potent antimicrobial activity.
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine: Exhibits strong antibacterial and antitubercular activities.
7,9-disubstituted-6,7-dihydro-5H-benzo[h]thiazolo[2,3-b]quinazolines: Used in the synthesis of various bioactive compounds.
Uniqueness
2-benzyl-3-(2-methoxyphenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one stands out due to its unique structural features, such as the presence of both benzyl and methoxyphenyl groups, which contribute to its diverse biological activities and potential therapeutic applications .
Propriétés
IUPAC Name |
2-benzyl-3-(2-methoxyphenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-29-21-14-8-6-12-18(21)22-20(15-16-9-3-2-4-10-16)26-27-23(22)25-19-13-7-5-11-17(19)24(27)28/h2-4,6,8-10,12,14,26H,5,7,11,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWCZQJKCWJWDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(NN3C2=NC4=C(C3=O)CCCC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-3-({2-[methyl(methylsulfonyl)amino]ethyl}amino)propanamide](/img/structure/B3888617.png)
![(1'Z)-1'-[(QUINOLIN-2-YL)METHYLIDENE]-2',4'-DIHYDRO-1'H-SPIRO[CYCLOHEXANE-1,3'-ISOQUINOLINE]](/img/structure/B3888620.png)
![3-(2-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3888623.png)

![2-chloro-N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3888635.png)
![(2-chlorophenyl)[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone](/img/structure/B3888641.png)
![(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-CHLOROBENZOATE](/img/structure/B3888662.png)
![1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B3888670.png)
![(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE](/img/structure/B3888682.png)
![5,5'-[(3-iodophenyl)methylene]bis(6-hydroxy-2-methyl-4(3H)-pyrimidinone)](/img/structure/B3888703.png)
![N-[(Z)-1-(4,5-dimethoxy-2-nitrophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B3888706.png)


